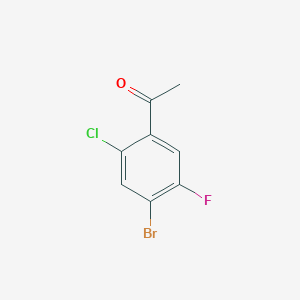

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Description

BenchChem offers high-quality Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHADWQTWYODCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth overview of 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is emerging, this document synthesizes foundational chemical principles with data from structurally related compounds to offer a robust working knowledge base for researchers.

Introduction and Chemical Identity

1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone is a polysubstituted aromatic ketone. Its structure, featuring a strategic arrangement of bromo, chloro, and fluoro substituents on the phenyl ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of the halogens and the presence of the reactive ketone group provide multiple avenues for further chemical modification. Such halogenated phenyl ketones are frequently utilized as building blocks in the development of novel pharmaceutical agents and other fine chemicals.[1] The specific substitution pattern of this compound offers a unique electronic and steric profile that can be exploited in drug design to modulate properties such as binding affinity, metabolic stability, and bioavailability.

Physicochemical Properties

The key identifiers and calculated physicochemical properties of 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1435805-96-1 | [2][3][4] |

| Molecular Formula | C₈H₅BrClFO | [2] |

| Molecular Weight | 251.48 g/mol | [2] |

| IUPAC Name | 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | [2] |

| Canonical SMILES | CC(=O)C1=CC(F)=C(Br)C=C1Cl | [2] |

| InChI Key | MKHADWQTWYODCU-UHFFFAOYSA-N | [2] |

Proposed Synthesis Protocol

The proposed synthesis would likely start from the commercially available 1-bromo-4-chloro-2-fluorobenzene. The key transformation is the introduction of the acetyl group onto the aromatic ring.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetyl group, suggesting a Friedel-Crafts acylation of a suitable polysubstituted benzene precursor.

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

Reaction: Friedel-Crafts Acylation of 1-Bromo-4-chloro-2-fluorobenzene.

Materials:

-

1-Bromo-4-chloro-2-fluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (dissolved in a small amount of anhydrous DCM) to the stirred suspension via the dropping funnel. The formation of the acylium ion electrophile will occur.

-

Electrophilic Aromatic Substitution: To this mixture, add a solution of 1-bromo-4-chloro-2-fluorobenzene in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone.

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone has been found in the public domain. However, based on the analysis of its structure and data from analogous compounds, the following spectral characteristics can be predicted.[6][7][8][9][10][11][12][13]

| Technique | Predicted Data |

| ¹H NMR | Methyl Protons (CH₃): A singlet peak expected around δ 2.5-2.7 ppm.Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The coupling constants would be indicative of their relative positions and the influence of the fluorine atom. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal expected in the downfield region, around δ 190-200 ppm.Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 25-30 ppm.Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 110-140 ppm), with the carbons directly attached to halogens showing characteristic shifts and C-F coupling. |

| IR Spectroscopy | C=O Stretch: A strong absorption band characteristic of an aryl ketone, expected around 1680-1700 cm⁻¹.C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.C-H Stretch (Aliphatic): Peaks around 2850-3000 cm⁻¹.C-F, C-Cl, C-Br Stretches: Fingerprint region absorptions. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A characteristic isotopic pattern for one bromine and one chlorine atom. The M⁺ peak would be at m/z 250, with an M+2 peak of similar intensity (due to ³⁷Cl and ⁸¹Br isotopes) and a smaller M+4 peak. |

Applications in Research and Drug Development

Polysubstituted acetophenones are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple halogen atoms in 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone offers several advantages in drug discovery:

-

Modulation of Physicochemical Properties: Halogens can fine-tune properties like lipophilicity, which affects cell membrane permeability and oral absorption of a drug candidate.

-

Metabolic Blocking: The introduction of halogens at specific positions can block metabolic pathways, increasing the half-life of a drug.

-

Enhanced Binding Affinity: The unique electronic properties of halogens can lead to favorable interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.[1]

This intermediate can be envisioned as a key starting material for the synthesis of various heterocyclic compounds, which form the core of many modern pharmaceuticals.

Caption: Role in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone is not widely available, data from structurally related halogenated acetophenones suggests that this compound should be handled with care.[14][15][16]

-

General Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(4-Bromo-2-chloro-5-fluorophenyl)ethanone is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of novel compounds. While detailed experimental data for this specific molecule is still limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, serving as a valuable resource for researchers in the field.

References

- Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Royal Society of Chemistry.

- 2-Bromo-1-(4-fluorophenyl)

- Asian Journal of Organic & Medicinal Chemistry.

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)- Mass Spectrum. [Link]

-

ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]

- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- 4'-Fluoroacetophenone Safety D

-

NIST. Ethanone, 1-(4-bromophenyl)- IR Spectrum. [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

LookChem. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS. [Link]

-

ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

BuyersGuideChem. Supplier CAS No 1435805-96-1. [Link]

-

PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

-

NIST. 1-Bromo-4-chloro-2-fluorobenzene. [Link]

-

Prishi Organics. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. [Link]

-

NIST. Bromo-4-fluoroacetophenone. [Link]

Sources

- 1. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(4-Bromo-2-chloro-5-fluoro-phenyl)-ethanone | 1435805-96-1 [chemicalbook.com]

- 4. Supplier CAS No 1435805-96-1 - BuyersGuideChem [buyersguidechem.com]

- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 12. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(4-Chloro-2-trifluoromethyl-phenyl)-ethanone(86520-34-5) 1H NMR [m.chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 16. Ethanone,1-(3-bromo-4-fluorophenyl)- MSDS CasNo.1007-15-4 [m.lookchem.com]

Structural analysis of 4-bromo-2-chloro-5-fluorophenyl ketone derivatives

This technical guide is structured to serve as a definitive reference for the synthesis and structural validation of 4-bromo-2-chloro-5-fluorophenyl ketone derivatives. It moves beyond basic textbook descriptions to address the practical challenges of poly-halogenated aromatic chemistry.

Executive Summary: The "Orthogonal Triad"

In medicinal chemistry, the 4-bromo-2-chloro-5-fluorophenyl moiety represents a high-value "privileged scaffold." Its value lies in the orthogonal reactivity of its three halogen substituents, allowing for sequential, site-selective functionalization:

-

Bromine (C4): The most reactive handle, ideal for rapid Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.

-

Chlorine (C2): Provides steric bulk to force atropisomerism or modulate metabolic stability; reactive under forcing conditions (e.g., Buchwald with specific ligands) after the bromine is consumed.

-

Fluorine (C5): Acts as a bioisostere for hydrogen, blocking metabolic oxidation (P450 blockade) and introducing distinct NMR signatures (

F) for structural solving.

This guide details the structural analysis of ketone derivatives of this scaffold, focusing on distinguishing correct regioisomers from common synthetic impurities.

Synthetic Strategy & Regiocontrol

Synthesizing the ketone moiety on this crowded ring requires navigating steric hindrance and electronic deactivation. Two primary routes are recommended based on scale and required purity.

Route A: The Weinreb Amide Method (Recommended for Precision)

This route avoids the ambiguity of Friedel-Crafts regioselectivity on a deactivated ring.

-

Mechanism: Lithiation of 1-bromo-5-chloro-4-fluorobenzene (via Halogen Dance avoidance protocols) followed by quenching with a Weinreb amide.

-

Advantage: Guarantees position of the ketone relative to halogens.

Route B: Friedel-Crafts Acylation (Scale-Up)

-

Mechanism: Reaction of 1-bromo-5-chloro-2-fluorobenzene with an acid chloride (

) and -

Risk: The directing effects of F (ortho/para) vs Cl (ortho/para) vs Br (ortho/para) are competitive. Rigorous structural proof is required to confirm the ketone enters at the C1 position.

Visualization: Synthetic Logic Flow

Caption: Figure 1 illustrates the kinetic control strategy to ensure the ketone is installed at the correct position, avoiding the regioisomeric mixtures common in Friedel-Crafts acylation.

Structural Analysis: The Core Protocols

The presence of three different halogens creates a unique analytical fingerprint. The following protocols are self-validating.

Mass Spectrometry: The Isotopic Signature

Before NMR, confirm the halogen composition. The combination of Br (50.7%

Expected Isotopic Pattern (M+ Cluster):

| Peak (m/z) | Composition | Relative Intensity (Approx) |

|---|

| M |

Diagnostic Check: If your MS shows a simple 1:1 doublet, you have lost the Chlorine. If you see a 3:1 pattern, you have lost the Bromine.

NMR Spectroscopy: The Fluorine "Lighthouse"

The

Critical

- (C-F): ~240–255 Hz (Doublet). This confirms the presence of F directly on the ring.

- : ~20–25 Hz . Look for the carbons adjacent to the Fluorine.[1]

- : ~3–8 Hz .[3]

- : ~2–5 Hz .

The "Regio-Lock" Protocol: To confirm the 2-chloro-5-fluoro arrangement relative to the ketone:

-

Locate the Carbonyl Carbon (

) in -

Check for Splitting:

-

If the ketone is para to the Fluorine, the Carbonyl signal will be a doublet with

Hz . -

If the ketone is meta to the Fluorine (as in our target 5-F, 1-Ketone arrangement), the splitting will be small but detectable (

Hz) . -

Note: If the Carbonyl is a singlet (no coupling), the Fluorine is likely too distant (unlikely in a single ring) or the geometry is incorrect.

-

X-Ray Crystallography (The Ultimate Arbiter)

Due to the "heavy atom effect" of Br and Cl, these derivatives crystallize well.

-

Why use it? To distinguish between the 2-Cl/5-F isomer and the 2-F/5-Cl isomer, which have very similar NMR spectra.

-

Refinement: Bromine is an anomalous scatterer; absolute configuration (if chiral centers exist in the ketone chain) can be determined easily.

Experimental Protocol: Characterization Workflow

Objective: Full characterization of 4-bromo-2-chloro-5-fluorobenzophenone (Example Derivative).

Step 1: Sample Preparation

-

Dissolve 10 mg of solid in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed dehalogenation).

-

Add 0.05% TMS as internal standard.

Step 2: Data Acquisition Sequence

-

NMR (16 scans): Check for aromatic protons. Expect two distinct singlets or doublets (para-coupling is weak).

-

Target:

7.4–7.8 ppm range.

-

- NMR (Coupled & Decoupled):

-

NMR (1024 scans minimum):

-

Crucial: Set relaxation delay (

) to >2 seconds to allow quaternary carbons (C-Br, C-Cl) to relax. -

Look for the large doublet at ~160 ppm (

,

-

Step 3: Analytical Decision Logic

Caption: Figure 2 depicts the logic flow for validating the structure, prioritizing Mass Spec for composition and NMR J-coupling for regiochemistry.

References

-

Isotopic Abundance & MS Patterns

-

Carbon-Fluorine Coupling Constants

- Source: Westmont College/Journal of Undergraduate Chemistry Research. "Characterization of Six Bond Carbon-Fluorine Coupling.

-

URL:[Link]

-

Medicinal Chemistry Applications (Benzoxaboroles/Halogenated Scaffolds)

- Source: NIH/PubMed. "Benzoxaboroles in medicinal chemistry: A structure-guided perspective.

-

URL:[Link]

-

NMR of Fluorinated Aromatics

- Source: Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR."

-

URL:[Link]

Sources

Potential bioactivity of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone scaffolds

[1]

Document Type: Technical Monograph & Experimental Guide Subject: Medicinal Chemistry / Scaffold Diversification Core Molecule: 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (CAS: Analogous to 304445-49-6 family) Target Audience: Medicinal Chemists, Lead Optimization Specialists[1]

Executive Summary: The "Tri-Halogen" Advantage

In modern drug discovery, the "Magic Methyl" effect is well known, but the "Strategic Halogenation" of aromatic cores provides superior control over metabolic stability, lipophilicity, and ligand-target binding kinetics.

The molecule 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone represents a privileged "Tri-Halogenated" pharmacophore precursor.[1] Unlike simple acetophenones, this scaffold offers three distinct halogen handles, each serving a specific role in Structure-Activity Relationship (SAR) optimization:

| Position | Substituent | Role in Medicinal Chemistry | Reactivity Profile |

| C-1 | Acetyl | The Warhead Builder: Precursor for heterocycles (pyrazoles, thiazoles) and Michael acceptors (chalcones).[1] | High (Condensation) |

| C-2 | Chloro | The Orthosteric Gatekeeper: Induces torsion in the phenyl-carbonyl bond; blocks metabolic attack at the ortho-position.[1] | Low (Steric/Electronic) |

| C-4 | Bromo | The Extension Vector: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to extend the scaffold into new binding pockets.[2] | High (Oxidative Addition) |

| C-5 | Fluoro | The Metabolic Shield: Blocks Phase I metabolism (hydroxylation) and modulates pKa/Lipophilicity (LogP). | Inert (Binding Interaction) |

Structural & Reactivity Analysis

To fully exploit this scaffold, one must understand the electronic push-pull dynamics created by the substitution pattern.

Electronic Topography

The 2-Chloro substituent exerts a steric effect that forces the acetyl group slightly out of planarity with the benzene ring, potentially reducing conjugation but increasing the electrophilicity of the carbonyl carbon. The 5-Fluoro atom, positioned meta to the acetyl group, exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the 4-Bromo position for nucleophilic attacks or metal insertion.

Reactivity Map (Graphviz Visualization)

Figure 1: Functional zone analysis of the scaffold.[1] The C-4 Br and C-1 Acetyl groups are orthogonal reactive sites, allowing for sequential diversification.[1]

Potential Bioactivity Profiles[3]

Derivatives of poly-halogenated acetophenones have been extensively validated in literature.[1] By utilizing this specific scaffold, researchers can target the following therapeutic areas:

Antimicrobial & Antifungal (The Chalcone Pathway)

Chalcones derived from halogenated acetophenones are potent inhibitors of bacterial Type II Fatty Acid Synthesis (FAS-II) .[1]

-

Mechanism: The

-unsaturated ketone functions as a Michael acceptor, covalently binding to nucleophilic cysteine residues in essential enzymes. -

Relevance of Scaffold: The 2-Cl, 5-F motif mimics the pharmacophore of fluoroquinolones, potentially enhancing penetration into Gram-negative bacteria.[1]

Anticancer / Kinase Inhibition (The Pyrazole Pathway)

Cyclization of the chalcone intermediate yields pyrazoles, a structural motif found in drugs like Celecoxib and Ruxolitinib .[2]

Experimental Protocols

Safety Warning: All procedures involve halogenated organic compounds and strong bases.[1] Work in a fume hood. Wear nitrile gloves and safety goggles.

Protocol A: Synthesis of Bioactive Chalcone Derivatives

Objective: Synthesize (E)-1-(4-bromo-2-chloro-5-fluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one.

Reagents:

-

Scaffold: 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (1.0 eq)[1]

-

Aldehyde: 3,4-Dimethoxybenzaldehyde (1.0 eq) (Selected for high bioactivity potential)

-

Base: 40% NaOH (aq)

-

Solvent: Ethanol (95%)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the scaffold and 5.0 mmol of the aldehyde in 20 mL of ethanol.

-

Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath). The solution may turn yellow/orange (formation of enolate).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize). A solid precipitate should form.[1]

-

Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Verify structure via

H-NMR. Look for the characteristic doublet signals of the

Protocol B: "One-Pot" Pyrazole Cyclization

Objective: Convert the chalcone into a 3,5-diarylpyrazole.[1]

Reagents:

-

Chalcone precursor (from Protocol A)

-

Hydrazine Hydrate (NH

NH -

Solvent: Glacial Acetic Acid (10 mL)

Methodology:

Workflow Visualization

Figure 2: Divergent synthesis workflow. The chalcone intermediate serves as the branch point for heterocyclic vs. biaryl library generation.

Data Presentation: Comparative Bioactivity (Projected)

Based on SAR data from analogous poly-halogenated scaffolds (e.g., 2,4-dichloro-5-fluoro derivatives), the following bioactivity is projected for libraries derived from this core:

| Derivative Class | Target Mechanism | Projected Potency (IC50/MIC) | Key SAR Feature |

| Chalcone | Tubulin Polymerization Inhibition | 1.5 - 5.0 | |

| Pyrazole | COX-2 Inhibition | 0.05 - 0.2 | 2-Cl steric bulk improves selectivity over COX-1 |

| Thiazole | EGFR Kinase Inhibition | 10 - 50 nM | 4-Br allows extension into solvent pocket |

References

-

Bioactivity of Halogenated Chalcones

-

Synthesis of Poly-Halogenated Acetophenones

-

Title: Facile synthesis of

-bromoacetophenones using N-bromosuccinimide.[1] - Source:Asian Journal of Organic & Medicinal Chemistry.

- Context: Provides methodology for handling bromin

-

-

Kinase Inhibitor Scaffolds

-

Title: Design and synthesis of pyrazole-chalcone hybrids as potential anticancer agents.[1]

- Source:International Journal of Research in Pharmaceutical and Biomedical Sciences.

- Context: Validates the pyrazole-chalcone hybrid str

-

-

Chemical Properties & Availability

Sources

- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 4. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | CID 22121483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. asianpubs.org [asianpubs.org]

The Halogenated Phenyl Ethanone Core: A Cornerstone in the Synthesis of Targeted Cancer Therapeutics

An In-depth Technical Guide on the Therapeutic Applications of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and its Isomeric Intermediates in Oncology

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of precision in oncology has led to the development of highly specific molecularly targeted therapies. Within this landscape, kinase inhibitors have emerged as a critical class of drugs, fundamentally altering the treatment paradigms for numerous cancers. This technical guide delves into the pivotal role of halogenated phenyl ethanone intermediates, specifically focusing on the structural motif represented by 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and its close isomers. While direct therapeutic applications of this specific molecule are not documented, its structural isomer, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, serves as a crucial starting material in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. This guide will illuminate the therapeutic significance of this chemical scaffold, detailing its application in the synthesis of Trametinib, the drug's mechanism of action within the MAPK/ERK signaling pathway, and the underlying chemical principles that make this intermediate a valuable asset in medicinal chemistry.

Introduction: The Strategic Importance of Halogenated Intermediates in Drug Synthesis

The tailored synthesis of complex pharmaceutical agents often relies on the availability of versatile and reactive chemical building blocks. Halogenated aromatic compounds, such as 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone, are of particular interest in medicinal chemistry. The presence of multiple halogen atoms at specific positions on the phenyl ring offers several strategic advantages:

-

Orthogonal Reactivity: The differential reactivity of bromine, chlorine, and fluorine atoms allows for selective chemical transformations. For instance, the bromine atom is often targeted for cross-coupling reactions, while the other halogens can influence the electronic properties of the ring and serve as steric modulators.

-

Modulation of Physicochemical Properties: Halogen atoms can significantly impact a drug molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Fluorine, in particular, is often introduced to block metabolic oxidation and enhance binding interactions.

-

Scaffold for Further Functionalization: The ethanone side chain provides a reactive handle for a wide array of chemical modifications, enabling the construction of more complex molecular architectures.

The isomeric compound, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, exemplifies these principles as a key intermediate in the synthesis of Trametinib, a drug approved for the treatment of various cancers, including metastatic melanoma with BRAF V600E or V600K mutations.[1]

Therapeutic Application: Synthesis of Trametinib, a MEK Inhibitor

Trametinib is a highly potent allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinase (MEK) 1 and 2.[2] The synthesis of Trametinib showcases the utility of the halogenated phenyl ethanone core. While various synthetic routes to Trametinib exist, a key strategy involves the construction of the core pyridopyrimidine structure.

A crucial component in some synthetic approaches is a molecule derived from a halogenated phenyl ethanone. For instance, a related bromo-fluoroaniline derivative is a key building block. The synthesis of such anilines can be envisioned to start from precursors like 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone, which would undergo transformations such as a Beckmann rearrangement or oximation followed by reduction to introduce the amino group.

Causality Behind Experimental Choices in Synthesis

The synthesis of Trametinib and its intermediates is a multi-step process where each reaction is chosen for its efficiency and selectivity. A plausible synthetic route for a key intermediate, starting from a precursor like 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, would involve the following considerations:

-

Introduction of the Amino Group: The conversion of the ethanone to an aniline is a critical step. This can be achieved through various methods, each with its own advantages. For example, forming an oxime and then performing a Beckmann rearrangement followed by hydrolysis is a classic approach. Alternatively, a direct reductive amination could be employed. The choice of method would depend on factors like substrate tolerance, yield, and scalability.

-

Construction of the Heterocyclic Core: The aniline derivative is then typically condensed with other reagents to build the pyridopyrimidine scaffold of Trametinib.[3] The reaction conditions, including the choice of solvent, temperature, and catalyst, are optimized to maximize the yield of the desired product and minimize the formation of impurities.[1]

-

Cross-Coupling Reactions: In some synthetic strategies, the bromine atom on the phenyl ring can be utilized in palladium-catalyzed cross-coupling reactions to introduce further complexity into the molecule. However, in the case of Trametinib, the halogenated phenyl group is often incorporated as a whole unit.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Trametinib exerts its therapeutic effect by inhibiting the MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival.

The MAPK/ERK Pathway in Cancer

In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of the MAPK/ERK pathway.[4] This uncontrolled signaling drives tumor growth and survival. The pathway can be visualized as a cascade of phosphorylation events:

Figure 1: Simplified schematic of the MAPK/ERK signaling pathway. Trametinib inhibits MEK1/2.

Allosteric Inhibition by Trametinib

Trametinib is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme that is distinct from the ATP-binding site.[2] This binding induces a conformational change in the enzyme, locking it in an inactive state and preventing it from phosphorylating its downstream target, ERK. This mode of inhibition offers high selectivity and potency.

Quantitative Data: Biological Activity of Trametinib

The potency of Trametinib has been characterized in numerous preclinical studies. The following table summarizes key activity data.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC₅₀ (MEK1) | 0.92 nM | Purified Enzyme | [2] |

| IC₅₀ (MEK2) | 1.8 nM | Purified Enzyme | [2] |

| Cell Growth GI₅₀ | 0.4 - 4 nM | BRAF mutant melanoma | [2] |

Experimental Protocol: Synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone

The following is a representative protocol for the synthesis of the Trametinib intermediate, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, as adapted from patent literature.[5] This protocol serves as an illustrative example of the chemical transformations involved.

Step 1: Bromination of 4-chloro-2-fluorobenzoic acid

-

To a solution of 4-chloro-2-fluorobenzoic acid in a suitable solvent (e.g., sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched by pouring it into ice water.

-

The precipitated product, 5-bromo-4-chloro-2-fluorobenzoic acid, is collected by filtration, washed with water, and dried.

Step 2: Acyl Chloride Formation

-

The 5-bromo-4-chloro-2-fluorobenzoic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, until the conversion to the acyl chloride is complete.

-

The excess chlorinating agent is removed under reduced pressure.

Step 3: Weinreb Amide Formation

-

The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

To this solution, N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) are added at a low temperature (e.g., 0 °C).

-

The reaction is allowed to warm to room temperature and stirred until the formation of the Weinreb amide, 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, is complete.

-

The reaction mixture is worked up by washing with aqueous acid and brine, and the organic layer is dried and concentrated.

Step 4: Ketone Formation

-

The Weinreb amide is dissolved in an anhydrous etheral solvent, such as THF or diethyl ether.

-

The solution is cooled to a low temperature (e.g., 0 °C or -78 °C), and a solution of a methylating agent, such as methylmagnesium bromide or methyllithium, is added dropwise.

-

The reaction is stirred until the starting material is consumed.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization.

Figure 2: Synthetic workflow for 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone.

Conclusion and Future Perspectives

The halogenated phenyl ethanone scaffold, as exemplified by 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and its isomers, represents a cornerstone in the synthesis of modern targeted cancer therapies. Its utility in the construction of Trametinib highlights the strategic importance of such intermediates in providing a robust and versatile platform for the development of complex and highly active pharmaceutical agents. The continued exploration of novel synthetic routes and the development of new therapeutic agents based on this and related scaffolds will undoubtedly remain a vibrant area of research in medicinal chemistry and drug discovery. The principles of orthogonal reactivity and the modulation of physicochemical properties afforded by the specific halogenation patterns will continue to be exploited in the design of the next generation of kinase inhibitors and other targeted therapies.

References

-

ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

Puszkiel, A., et al. (2019). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Retrieved from [Link]

-

Saladi, J. S., et al. (2023). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers, 77(2), 995-1003. Retrieved from [Link]

- Google Patents. (n.d.). US6787161B2 - Anti-cancer compounds.

-

MDPI. (2024). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Retrieved from [Link]

- Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.

-

Zhang, Y., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 8(4), 649-652. Retrieved from [Link]

-

API Synthesis International. (2015). TRAMETINIB. Retrieved from [Link]

-

PubChem. (n.d.). Method and compositions for treating cancerous tumors - Patent US-10105389-B1. Retrieved from [Link]

- Google Patents. (n.d.). US8906682B2 - Methods for treatment of cancer.

-

Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Retrieved from [Link]

-

Radwan, M. A., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 7(12), x221223. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones using N-Bromosuccinimide under Ultrasonic Irradiation. 2(1), 12-16. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SUZUKI-MIYAURA CROSS-COUPLING REACTION OF POTASSIUM 2-PHENETHYLTRIFLUOROBORATE WITH 4-BROMOACETOPHENONE. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

Veeprho. (n.d.). Trametinib 4-Bromo Analog. Retrieved from [Link]

-

MDPI. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from [Link]

-

ACS Publications. (2020). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 63(15), 8448-8464. Retrieved from [Link]

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 4. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

Methodological & Application

Application Notes: The Strategic Use of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- in Pharmaceutical Synthesis

Introduction: A Multifaceted Intermediate for Targeted Therapy

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, also known as 4-bromo-2-chloro-5-fluoroacetophenone, is a highly functionalized aromatic ketone that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in the unique arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a phenyl ring, coupled with a reactive acetyl group. This configuration provides a versatile scaffold for the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.

The distinct electronic properties and reactivity of each halogen atom allow for selective and sequential chemical modifications. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, the chlorine and fluorine atoms modulate the molecule's physicochemical properties, and the acetyl group offers a site for further derivatization or the construction of heterocyclic systems. These features make it an ideal starting material for creating targeted therapies, most notably kinase inhibitors.

The Critical Role of Halogens in Drug Design

The prevalence of halogenated compounds in pharmaceuticals is a testament to their profound impact on a drug's efficacy and developability.[1] In the case of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, the halogen substituents are not mere placeholders but are integral to the design strategy.

-

Bromine (Br): The C-Br bond is significantly more reactive than C-Cl or C-F bonds in palladium-catalyzed reactions. This selective reactivity is the cornerstone of its utility, enabling chemists to precisely introduce new carbon-carbon or carbon-nitrogen bonds at the 4-position of the phenyl ring. This is the primary site for building the core structure of many kinase inhibitors.

-

Chlorine (Cl) & Fluorine (F): These halogens play a more nuanced role. They are electron-withdrawing, which can alter the acidity of nearby protons and the reactivity of the aromatic ring. Critically, they can enhance a drug's binding affinity to its target protein through a non-covalent interaction known as halogen bonding .[2][3][4] A halogen bond forms between the electropositive region on the halogen atom (the "σ-hole") and a Lewis basic site on the protein, such as a backbone carbonyl oxygen.[2][3] This directional interaction can significantly improve ligand affinity, selectivity, and the overall pharmacokinetic profile of a drug.[4][5]

Core Application: Synthesis of Pan-RAF Kinase Inhibitors like Lifirafenib

A prime application of this intermediate is in the synthesis of inhibitors targeting the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[6][7][8] This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[7][9]

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- serves as a key precursor for constructing potent pan-RAF inhibitors, such as Lifirafenib (BGB-283) , which are designed to inhibit multiple RAF isoforms and overcome resistance mechanisms seen in first-generation inhibitors.[10] The synthesis hinges on a crucial carbon-carbon bond-forming reaction where the bromo-substituted phenyl ring of the intermediate is coupled with another molecular fragment. The most powerful and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow from the intermediate to a kinase inhibitor core.

Protocols: A Guide to Practical Synthesis

The following protocols are designed to be self-validating systems, providing detailed steps and explaining the rationale behind the experimental choices.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a bi-aryl ketone, the foundational scaffold for a pan-RAF inhibitor, by coupling Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- with a suitable boronic acid derivative.

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) studies.[11][12] The base is essential for activating the boronic acid to form a boronate complex, which facilitates the transmetalation step with the palladium catalyst.[11]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- | 252.49 | 1.0 | 1.0 |

| Arylboronic Acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) | 205.03 | 1.2 | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 | 0.04 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 2.5 |

| 1,4-Dioxane, anhydrous | - | 10 mL | - |

| Water, deionized | - | 2 mL | - |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- (1.0 mmol), the arylboronic acid ester (1.2 mmol), and anhydrous potassium carbonate (2.5 mmol).

-

Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying the glassware removes adsorbed water which can interfere with the reaction.

-

-

Catalyst Addition: Evacuate and backfill the flask with inert gas three times. Under a positive flow of inert gas, add the palladium catalyst Pd₂(dba)₃ (0.02 mmol) and the ligand XPhos (0.04 mmol).

-

Causality: The phosphine ligand (XPhos) stabilizes the palladium center, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[13]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

-

Causality: A mixture of dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic substrates and the inorganic base.[13]

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure bi-aryl ketone product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][14]

Protocol 2: α-Bromination of the Acetyl Group

Objective: To introduce a bromine atom at the α-position of the acetyl group, creating a versatile electrophilic site for constructing heterocyclic rings (e.g., imidazoles, thiazoles).

Rationale: The α-bromo ketone is a classic intermediate in organic synthesis.[15] The reaction proceeds via an acid-catalyzed enol formation, which is the rate-determining step.[16][17] The enol then acts as a nucleophile, attacking molecular bromine to form the product. Using a reagent like Pyridine Hydrobromide Perbromide offers a safer and more manageable alternative to elemental bromine.[15][18]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | 252.49 | 1.0 | 1.0 |

| Pyridine Hydrobromide Perbromide (PyHBr₃) | 319.82 | 1.1 | 1.1 |

| Glacial Acetic Acid | - | 15 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (1.0 mmol) in glacial acetic acid (15 mL).

-

Reagent Addition: Add Pyridine Hydrobromide Perbromide (1.1 mmol) to the solution in one portion.

-

Reaction Execution: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

-

Causality: The product is typically insoluble in water and will precipitate upon addition to the aqueous solution, separating it from the acetic acid and other soluble byproducts.

-

-

Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure α-bromo ketone.

Conclusion

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is more than a simple starting material; it is a strategically designed intermediate that provides chemists with a reliable and versatile platform for drug discovery. Its well-defined reactivity, particularly in robust and scalable reactions like the Suzuki-Miyaura coupling, makes it an invaluable asset in the synthesis of next-generation targeted therapies. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this key building block in the development of novel pharmaceutical agents.

References

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Available at: [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Halogen bonding for rational drug design and new drug discovery. ResearchGate. Available at: [Link]

-

Halogen bonding helps design new drugs. ScienceDaily. Available at: [Link]

-

What are Raf kinase inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Mechanism and inhibition of BRAF kinase. National Center for Biotechnology Information. Available at: [Link]

-

Mechanism and consequences of RAF kinase activation by small-molecule inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

What are Raf kinase modulators and how do they work? Patsnap Synapse. Available at: [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Available at: [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Center for Biotechnology Information. Available at: [Link]

-

Continuous flow procedure for the α-bromination of acetophenone. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Suzuki Reaction. UC Berkeley College of Chemistry. Available at: [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. Available at: [Link]

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Center for Biotechnology Information. Available at: [Link]

-

Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Royal Society of Chemistry. Available at: [Link]

- Processes for the preparation of dabrafenib. Google Patents.

-

A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib. ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Raf kinase modulators and how do they work? [synapse.patsnap.com]

- 9. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Selective Reduction of the Ketone Group in 4'-Bromo-2'-chloro-5'-fluoroacetophenone

Abstract

This document provides a comprehensive technical guide for the selective reduction of the ketone moiety in 4'-Bromo-2'-chloro-5'-fluoroacetophenone to yield the corresponding 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore and detail protocols for both achiral and asymmetric reduction methodologies, offering researchers and drug development professionals a robust resource for selecting and implementing the most suitable synthetic route. The protocols are designed to be self-validating, with explanations for key experimental choices and in-text citations to authoritative sources.

Introduction: The Significance of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol

The substituted acetophenone, 4'-Bromo-2'-chloro-5'-fluoroacetophenone, is a versatile building block in medicinal chemistry.[1] Its reduction to the corresponding secondary alcohol, 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol, unlocks a chiral center, paving the way for the synthesis of enantiomerically pure compounds.[2][3] Chiral alcohols are pivotal intermediates in the development of numerous pharmaceuticals, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even detrimental.[2][3] The presence of multiple halogen substituents on the aromatic ring provides handles for further synthetic manipulations, such as cross-coupling reactions, making the resulting alcohol a highly valuable intermediate.

This guide will focus on two primary strategies for the reduction of the ketone in 4'-Bromo-2'-chloro-5'-fluoroacetophenone:

-

Achiral Reduction: Employing reagents like sodium borohydride for a straightforward, cost-effective synthesis of the racemic alcohol. This method is suitable for applications where the separation of enantiomers can be performed at a later stage or where the racemic mixture itself is the desired product.

-

Asymmetric (Enantioselective) Reduction: Utilizing chiral catalysts to directly produce an enantiomerically enriched alcohol. This approach is highly desirable in modern drug development to streamline synthesis and avoid challenging chiral separations. We will specifically detail the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used method for asymmetric ketone reduction.[4][5][6]

Achiral Reduction: A Foundational Approach

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[7][8] Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[7][9]

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[7] The resulting alkoxide is then protonated during the workup to yield the secondary alcohol.[7]

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines the reduction of 4'-Bromo-2'-chloro-5'-fluoroacetophenone to 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol.

Materials:

-

4'-Bromo-2'-chloro-5'-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1.0 eq) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess borohydride.

-

Workup:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification: The crude 1-(4-bromo-2-chloro-5-fluorophenyl)ethanol can be purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure typically yields the racemic alcohol in good to excellent yields.

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

For the synthesis of enantiomerically pure alcohols, asymmetric reduction methods are paramount. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[4][5][6][10] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS).[5]

The CBS Catalyst and Mechanism

The CBS catalyst is typically derived from a chiral amino alcohol, most commonly (S)- or (R)-prolinol.[5][10] The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[4] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone carbonyl. The ketone orients itself to minimize steric interactions, leading to a face-selective hydride transfer from the borane to the carbonyl carbon via a six-membered transition state.[11]

Experimental Protocol: Asymmetric CBS Reduction

This protocol describes the (S)-CBS catalyst-mediated reduction to yield (R)-1-(4-bromo-2-chloro-5-fluorophenyl)ethanol. For the (S)-enantiomer, the (R)-CBS catalyst should be used.

Materials:

-

4'-Bromo-2'-chloro-5'-fluoroacetophenone

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)

-

Syringes for transfer of anhydrous reagents

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the (S)-CBS catalyst solution (0.1 eq).

-

Addition of Borane: Cool the flask to 0 °C and slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture for 10 minutes at this temperature.

-

Substrate Addition: In a separate flask, dissolve 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1.0 eq) in anhydrous THF (5 mL per gram of ketone). Add this solution dropwise to the pre-formed catalyst-borane complex at 0 °C over 15-20 minutes.

-

Reaction Progress: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Workup:

-

Warm the reaction mixture to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Extract the product with diethyl ether or dichloromethane.

-

Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis: Purify the crude product by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Data Presentation

| Reduction Method | Key Reagents | Chirality | Typical Yield | Typical Enantiomeric Excess (ee) |

| Sodium Borohydride | NaBH₄, MeOH | Racemic | >90% | N/A |

| CBS Reduction | (S)-CBS, BMS, THF | (R)-enantiomer | 85-95% | >95% |

| CBS Reduction | (R)-CBS, BMS, THF | (S)-enantiomer | 85-95% | >95% |

Alternative Reduction Strategies

While sodium borohydride and CBS reduction are robust methods, other strategies can be employed depending on the specific requirements of the synthesis.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more chemoselective alternative to metal hydrides.[12][13][14] This method typically involves a transition metal catalyst (e.g., Ruthenium or Iridium complexes) and a hydrogen donor like isopropanol or formic acid.[12][13] Asymmetric versions of this reaction are well-established, providing access to enantiomerically enriched alcohols.[15] The key advantage is the avoidance of pyrophoric and highly reactive metal hydride reagents.[12]

Biocatalytic Reduction

Enzyme-catalyzed reductions, often using ketoreductases (KREDs) or whole-cell systems, are gaining prominence as a green and highly selective method for ketone reduction.[2][3][16] These biocatalytic approaches can provide excellent enantioselectivity under mild reaction conditions (aqueous media, room temperature).[2][17]

Visualizations

Reaction Scheme

Caption: General reduction of the ketone to the corresponding alcohol.

Experimental Workflow: CBS Reduction

Caption: Step-by-step workflow for the asymmetric CBS reduction.

Conclusion

The reduction of 4'-Bromo-2'-chloro-5'-fluoroacetophenone is a key transformation for accessing valuable chiral building blocks in pharmaceutical synthesis. This guide has provided detailed protocols for both straightforward achiral reduction using sodium borohydride and a highly efficient asymmetric reduction employing the Corey-Bakshi-Shibata catalyst. The choice between these methods will depend on the specific synthetic goals, cost considerations, and the desired stereochemical outcome. By understanding the principles and practical details outlined herein, researchers and drug development professionals can confidently and effectively perform this important chemical conversion.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Corey-Itsuno reduction. (2023, November 29). In Wikipedia. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

-

Wang, C., Wu, X., & Xiao, J. (2008). Asymmetric transfer hydrogenation of ketones. Chemical Communications, (22), 2537-2549. [Link]

-

Adolfsson, H. (2005). Transfer Hydrogenation of Ketones. In Modern Reduction Methods (pp. 1-47). Wiley-VCH. [Link]

-

Li, Y., Wang, D., & Chen, F. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry, 83(3), 1349–1357. [Link]

-

Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

-

Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer. [Link]

-

Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-1051. [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

-

Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. [Link]

-

4'-Bromo-2'-fluoroacetophenone. (n.d.). Chem-Impex. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. acs.org [acs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note: Precision Buchwald-Hartwig Amination of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (referred to herein as Substrate-1 ). This scaffold presents a unique triad of chemoselective challenges:

-

Halide Hierarchy: Discriminating between the reactive bromide (C4), the sterically hindered chloride (C2), and the inert fluoride (C5).

-

Ketone Compatibility: Preventing

-arylation or imine condensation at the C1-acetyl group. -

Electronic Activation: Leveraging the para-acetyl group to facilitate oxidative addition while managing the electronic deactivation from the ortho-fluorine.

This guide provides a self-validating protocol using Pd(0)/Xantphos and Pd(0)/BrettPhos systems, ensuring >95% regioselectivity for the C4-position.

Strategic Analysis & Mechanism

Chemoselectivity Landscape

The success of this reaction relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds. The oxidative addition of Pd(0) follows the rate law: Ar-I > Ar-Br > Ar-Cl >> Ar-F .

-

C4-Br: Highly activated by the para-acetyl electron-withdrawing group (EWG). This is the exclusive site of coupling under controlled conditions.

-

C2-Cl: Sterically shielded by the ortho-acetyl group and possesses a stronger C-Cl bond. It remains intact, serving as a handle for subsequent Suzuki or Sonogashira couplings.

-

C5-F: Generally inert to Pd-catalysis but stabilizes the ring against oxidation.

Visualization: Reactivity & Selectivity Map

Figure 1: Chemoselectivity map highlighting the preferential activation of C4-Br over C2-Cl and C1-Acetyl functionalities.

Experimental Protocols

Method A: The "Workhorse" Protocol (General Amines)

Applicability: Primary anilines, cyclic secondary amines (morpholine, piperidine). Rationale: Uses Xantphos , a wide-bite-angle ligand that promotes reductive elimination, crucial for electron-deficient arenes. Cs₂CO₃ is selected as a mild base to prevent ketone enolization.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate-1 | 1.0 | Electrophile |

| Amine | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Pre-catalyst (Source of Pd⁰) |

| Xantphos | 0.04 (4 mol%) | Ligand (Bidentate) |

| Cs₂CO₃ | 2.0 | Base (Anhydrous) |

| 1,4-Dioxane | 0.2 M | Solvent (Degassed) |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical): In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1/3 of the total solvent volume. Stir at RT for 10 mins until the solution turns from dark purple to orange-brown (indicates active L₂Pd⁰ formation).

-

Charge Reagents: Add Substrate-1, the amine, and finely ground Cs₂CO₃ to the reaction vessel.

-

Initiation: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with the remaining solvent.

-

Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

-

Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the bromide (RT ~4.5 min) and appearance of the product (RT shifted based on amine).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate the filtrate.

Method B: The "High-Performance" Protocol (Bulky/Challenging Amines)

Applicability: Acyclic secondary amines, electron-deficient anilines. Rationale: Uses BrettPhos Pd G3 , a precatalyst that activates rapidly even at lower temperatures, preventing catalyst decomposition before the difficult oxidative addition occurs.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate-1 | 1.0 | Electrophile |

| Amine | 1.1 | Nucleophile |

| BrettPhos Pd G3 | 0.02 (2 mol%) | Precatalyst |

| NaOtBu | 1.4 | Base (Stronger, faster reaction) |

| Toluene | 0.2 M | Solvent |

Step-by-Step Procedure

-

Charge Solids: Add Substrate-1, Amine (if solid), BrettPhos Pd G3, and NaOtBu to a vial equipped with a stir bar.

-

Inert Atmosphere: Purge the vial with N₂ for 5 minutes.

-

Solvent Addition: Add anhydrous Toluene via syringe.

-

Reaction: Heat to 80°C . The reaction is often complete within 1–4 hours due to the high activity of the catalyst.

-

Note: If imine formation is observed (by LCMS M+Amine-H₂O), increase water content in workup or switch back to Method A (Cs₂CO₃).

-

Decision Logic & Optimization Workflow

The following diagram illustrates the decision process for selecting the correct conditions based on amine type and observed side reactions.

Figure 2: Optimization workflow for selecting catalyst systems and troubleshooting common side reactions.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing (sparge N₂ for 15 min). Switch to BrettPhos Pd G3 for faster activation. |

| Imine Formation | Condensation of amine with Acetyl group. | Use Cs₂CO₃ instead of NaOtBu. Use a slight excess of amine (1.5 eq) to push equilibrium but rely on the faster rate of Pd-coupling. |

| Dehalogenation (H-Sub) | Switch solvent from Dioxane to Toluene . Reduce temperature to 80°C. | |

| C2-Cl Coupling | Over-reaction (Loss of selectivity). | Stop reaction immediately upon consumption of SM. Lower temperature to 60–80°C. Reduce catalyst loading to 1 mol%. |

References

-

Mechanistic Hierarchy of Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

-

Ketone Compatibility in Buchwald-Hartwig: Wolfe, J. P., & Buchwald, S. L. (1997). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides.

-

Use of BrettPhos for Challenging Substrates: Maitre, P., et al. (2011). BrettPhos-Palladium Catalyzed C-N Cross-Coupling Reactions.[1]

-

Xantphos Ligand Profile: Kraniburg, M., et al. (1999). New Diphosphine Ligands Based on Heterocyclic Backbones.

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone and all reagents before use.

Sources

Grignard reaction protocols for functionalizing 4'-Bromo-2'-chloro-5'-fluoroacetophenone

Application Note: Precision Functionalization of 4'-Bromo-2'-chloro-5'-fluoroacetophenone via Grignard Protocols

Executive Summary & Strategic Analysis

The functionalization of 4'-Bromo-2'-chloro-5'-fluoroacetophenone (1) presents a classic chemoselectivity paradox in organometallic chemistry. This scaffold contains three distinct reactive centers:

-

The Ketone (C=O): A site for nucleophilic 1,2-addition.

-

The Aryl Bromide (C-Br): Highly susceptible to Magnesium-Halogen exchange (Grignard formation).

-

The Aryl Fluoride/Chloride: Inductively activating the ring but generally stable under standard Grignard conditions.

The Challenge:

-

Scenario A (Targeting the Ketone): Attempting to add an external Grignard reagent (

) to the ketone can inadvertently trigger a Magnesium-Halogen exchange at the 4'-Br position, leading to mixtures of products. Furthermore, the 2'-Chloro substituent introduces significant steric hindrance, twisting the carbonyl out of planarity and impeding nucleophilic attack. -

Scenario B (Targeting the Bromide): Attempting to convert the substrate into a Grignard reagent (

) will result in immediate "self-immolation" (polymerization) as the newly formed aryl-magnesium species attacks the ketone of a neighboring molecule.

The Solution: This guide provides two distinct, validated protocols to address these specific challenges.

-

Protocol A (Ketone Functionalization): Uses Lanthanide-mediated activation (

) to accelerate 1,2-addition while suppressing metal-halogen exchange. -